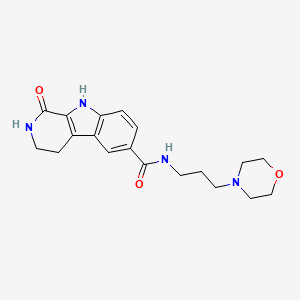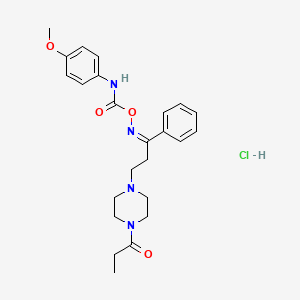
Propiophenone, 3-(4-propionyl-1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The compound is characterized by the presence of a piperazine ring, a propiophenone moiety, and an oxime group, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves a multi-step procedureThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar piperazine and benzothiazole moieties, known for its antipsychotic properties.
N-(4-methoxyphenyl)carbamate derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
97670-06-9 |
|---|---|
分子式 |
C24H31ClN4O4 |
分子量 |
475.0 g/mol |
IUPAC 名称 |
[(Z)-[1-phenyl-3-(4-propanoylpiperazin-1-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H30N4O4.ClH/c1-3-23(29)28-17-15-27(16-18-28)14-13-22(19-7-5-4-6-8-19)26-32-24(30)25-20-9-11-21(31-2)12-10-20;/h4-12H,3,13-18H2,1-2H3,(H,25,30);1H/b26-22-; |
InChI 键 |
XRBJVZBVMDVXJS-ZRZFDMQESA-N |
手性 SMILES |
CCC(=O)N1CCN(CC1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3.Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

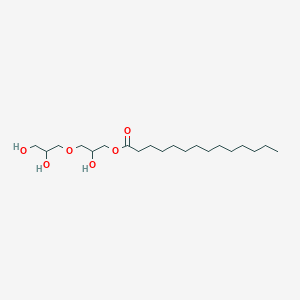
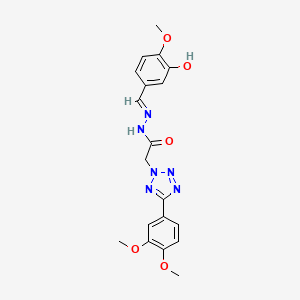
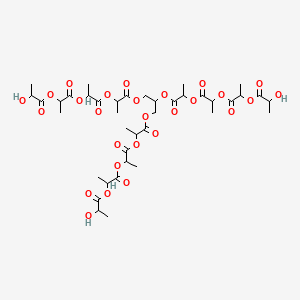
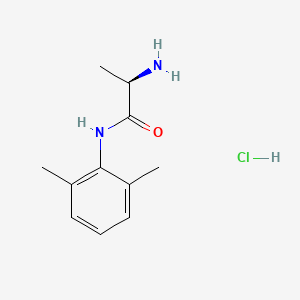
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
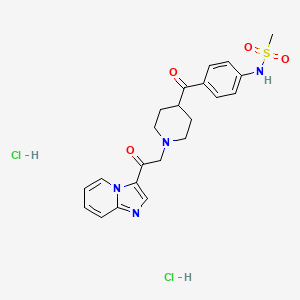
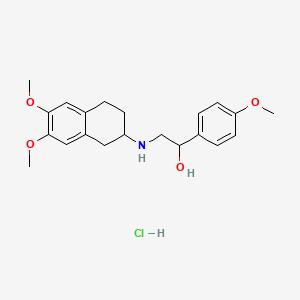
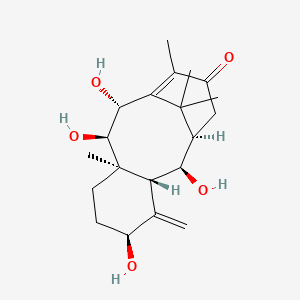
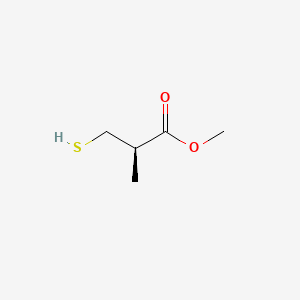
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
